molecular formula C7H6FIO B1465273 (2-Fluoro-6-iodophenyl)methanol CAS No. 911825-94-0

(2-Fluoro-6-iodophenyl)methanol

Cat. No. B1465273
M. Wt: 252.02 g/mol
InChI Key: ZMLMVTDRUORFDB-UHFFFAOYSA-N
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Patent
US07915268B2

Procedure details

To a stirred solution of 2-fluoro-6-iodobenzoic acid (10 mmol) in THF (6.5 mL) and trimethylborate (3.25 mL) was added borane dimethylsulfide (12 mmol) slowly, maintaining the internal temperature at 20-25° C. Stirring was continued for an additional 16 h at room temperature and then methanol (1.44 mL) was added cautiously. The resulted solution was evaporated in vacuo to offer 2.5 g of the title compound as a pale yellow oil.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
12 mmol
Type
reactant
Reaction Step One
Name
Quantity
6.5 mL
Type
solvent
Reaction Step One
Quantity
3.25 mL
Type
solvent
Reaction Step One
Quantity
1.44 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([I:11])[C:3]=1[C:4](O)=[O:5].CSC.B.CO>C1COCC1.COB(OC)OC>[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([I:11])[C:3]=1[CH2:4][OH:5] |f:1.2|

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
FC1=C(C(=O)O)C(=CC=C1)I
Name
Quantity
12 mmol
Type
reactant
Smiles
CSC.B
Name
Quantity
6.5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
3.25 mL
Type
solvent
Smiles
COB(OC)OC
Step Two
Name
Quantity
1.44 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulted solution was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
FC1=C(C(=CC=C1)I)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.